molecular formula C22H17NOS B2708740 N-(1-benzothiophen-5-yl)-4-benzylbenzamide CAS No. 681228-11-5

N-(1-benzothiophen-5-yl)-4-benzylbenzamide

Cat. No.: B2708740
CAS No.: 681228-11-5
M. Wt: 343.44
InChI Key: FUVLYAKDKDAQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-4-benzylbenzamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a benzylbenzamide moiety. The combination of these structural elements imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-benzylbenzamide typically involves the formation of the benzothiophene ring followed by the introduction of the benzylbenzamide group. One common method involves the cyclization of 2-halobenzonitriles with sulfur-containing reagents under microwave irradiation. This process yields 3-aminobenzo[b]thiophenes, which can then be further functionalized to introduce the benzylbenzamide group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzothiophen-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, while the benzylbenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution can be carried out using halogens or nitrating agents, while nucleophilic substitution can involve alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-benzylbenzamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Comparison: N-(1-benzothiophen-5-yl)-4-benzylbenzamide stands out due to its unique combination of a benzothiophene ring and a benzylbenzamide moiety This structural arrangement imparts distinct chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c24-22(23-20-10-11-21-19(15-20)12-13-25-21)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVLYAKDKDAQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.